1-Cyclobutylazetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQNXJOIGJDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680246 | |
| Record name | 1-Cyclobutylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010189-64-6 | |
| Record name | 1-Cyclobutylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pKa values and lipophilicity of 1-Cyclobutylazetidin-3-ol derivatives
An In-Depth Technical Guide to the Physicochemical Profiling of 1-Cyclobutylazetidin-3-ol Derivatives: pKa and Lipophilicity
Abstract
The this compound scaffold represents a compelling starting point for the development of novel therapeutics, particularly for central nervous system (CNS) targets. Its inherent three-dimensionality and sp³-rich character offer advantages in exploring new chemical space, potentially leading to improved metabolic stability, solubility, and receptor selectivity.[1][2] However, realizing the therapeutic potential of this scaffold hinges on a deep understanding and meticulous optimization of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of two such critical parameters: the acid dissociation constant (pKa) and lipophilicity (logP/logD). We will explore the theoretical underpinnings, present detailed experimental and computational methodologies for their determination, and discuss the causal relationships between chemical structure and these key drug-like properties, offering a validated framework for researchers in drug discovery and development.
The Strategic Importance of pKa and Lipophilicity in Drug Design
In drug discovery, particularly for CNS agents, a molecule's journey from administration to its target is governed by its physicochemical characteristics.[3][4] The ability to cross the blood-brain barrier (BBB), engage with the target receptor, and maintain favorable absorption, distribution, metabolism, and excretion (ADME) properties is inextricably linked to its ionization state and lipophilicity.[5][6]
-
pKa (Acid Dissociation Constant): The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[7] For the this compound core, the tertiary amine of the azetidine ring is the primary basic center. Its pKa dictates the charge of the molecule in different physiological environments. At the pH of the blood (≈7.4), a basic compound with a pKa of 8.4 will be approximately 90% ionized.[8] This charge significantly impacts:
-
Solubility: Ionized species are generally more water-soluble.
-
Permeability: The neutral, non-ionized form is typically better able to cross lipid membranes like the BBB through passive diffusion.[7]
-
Target Binding: Ionic interactions can be crucial for ligand-receptor binding.
-
Off-Target Effects: Unwanted interactions, such as with the hERG channel, can be linked to basicity and lipophilicity.[8]
-
-
Lipophilicity (logP and logD): Lipophilicity is the affinity of a molecule for a lipid-like environment.[6][9] It is most commonly expressed as logP, the partition coefficient of the neutral molecule between n-octanol and water.[10][11] For ionizable molecules like azetidines, the logD (distribution coefficient) is a more physiologically relevant metric, as it accounts for the partitioning of all species (ionized and non-ionized) at a specific pH.[11][12] An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is needed to cross membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[12] For CNS drugs, an optimal logD range is often considered to be between 1 and 3.[12]
The interplay between pKa and logD is fundamental. The logD of a basic compound is dependent on its pKa and the pH of the medium, creating a dynamic profile that must be carefully engineered.
Structural Considerations for the this compound Scaffold
The physicochemical properties of derivatives are dictated by the interplay of the core components: the azetidine ring, the N-cyclobutyl group, the 3-hydroxyl group, and any further substitutions.
-
Azetidine Nitrogen: As a saturated amine, it is basic. Its pKa is expected to be influenced by the electron-donating or withdrawing nature of its substituents.
-
N-Cyclobutyl Group: This group adds steric bulk and lipophilicity. The puckered, three-dimensional nature of the cyclobutane ring can influence conformational flexibility and interactions with metabolic enzymes or transporters.[13][14][15] Its relative inertness can also enhance metabolic stability.[14]
-
3-Hydroxyl Group: This polar group decreases lipophilicity and can act as a hydrogen bond donor. Its presence, beta to the nitrogen, will have a modest electron-withdrawing inductive effect, which is expected to slightly lower the pKa of the azetidine nitrogen compared to an unsubstituted azetidine.
The diagram below illustrates the relationship between the molecular structure of a hypothetical derivative and its key physicochemical and ADME properties.
Caption: Interplay of structure, physicochemical properties, and ADME outcomes.
Methodologies for pKa and Lipophilicity Determination
A robust drug discovery program employs both computational and experimental methods in a feedback loop to guide medicinal chemistry efforts. Early-stage computational predictions help prioritize synthetic targets, while later-stage, precise experimental measurements validate these predictions and provide definitive data for candidate selection.
Computational Prediction
Computational models offer rapid, cost-effective estimations of pKa and logP before a compound is synthesized.[11]
-
pKa Prediction: Methods range from empirical, rule-based systems to more rigorous quantum mechanical (QM) calculations.[16][17]
-
Empirical/QSPR Models: These use databases of known pKa values to build models based on topological or electronic descriptors. They are fast but may be less accurate for novel scaffolds.[17]
-
QM/Continuum Solvation Models: These calculate the free energy difference between the protonated and deprotonated states in a simulated aqueous environment. They are computationally intensive but can be highly accurate.[18][19] Hybrid QM/machine learning approaches are also gaining prominence.[19][20]
-
-
logP/logD Prediction: The most common methods are fragment-based or atom-based.[11][21]
-
Fragment-based (e.g., cLogP): The molecule is dissected into structural fragments, and the logP is calculated by summing the known lipophilicity contributions of each fragment, with corrections for intramolecular interactions.[22]
-
Atom-based (e.g., ALogP): The logP is calculated from the summed contributions of individual atom types.[11]
-
Table 1: Summary of Common Computational Tools
| Property | Method Type | Common Software/Algorithms | Key Strengths | Key Limitations |
| pKa | Empirical / ML | ACD/pKa DB, Marvin, Epik | Fast, good for known chemical space | Accuracy depends on training set; may fail on novel scaffolds |
| Quantum Mechanics (QM) | Jaguar, Gaussian, MOE | High accuracy, mechanism-based | Computationally expensive, requires expertise | |
| logP | Fragment-based | CLOGP, ACD/LogP | Fast, widely used, good for many structures | Can struggle with complex intramolecular interactions |
| Atom-based | ALOGP, XLOGP3 | Very fast, simple implementation | Generally less accurate than fragment-based methods | |
| Property-based | MOE, Schrödinger | Can account for 3D conformation | Slower, more complex parameterization |
Experimental Determination
Experimental measurement provides the definitive data required for regulatory submissions and detailed structure-activity relationship (SAR) analysis.
This is the "gold standard" method, directly measuring changes in proton activity (pH) as a strong acid or base is added to the sample.[23]
Principle: A solution of the this compound derivative (as its hydrochloride salt) is titrated with a standardized solution of NaOH. The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the compound (as a salt, e.g., HCl) and dissolve in a known volume (e.g., 5 mL) of a suitable solvent, typically water or a methanol/water co-solvent for less soluble compounds.
-
Instrumentation: Use a calibrated auto-titrator equipped with a high-precision pH electrode and a micro-burette. Maintain a constant temperature (e.g., 25 °C) and inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) can be used to accurately determine the equivalence point.
Self-Validation: The sharpness of the inflection point provides an internal check on the purity of the sample and the accuracy of the measurement. The entire procedure should be repeated at least in triplicate.
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[10][11]
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a buffer of a specific pH (e.g., pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the logD is calculated from their ratio.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by mixing them vigorously for several hours and then allowing the layers to separate.
-
Partitioning: Add a small amount of the test compound (from a stock solution in a suitable solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each).
-
Equilibration: Cap the vial and shake or rotate it gently for a set period (e.g., 1-3 hours) to allow partitioning to reach equilibrium. Temperature should be controlled.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Buffer]).
Trustworthiness: Running known standards with a range of logD values alongside the test compounds is essential for validating the experimental setup.
For screening larger numbers of compounds, a faster method correlating retention time on a reversed-phase HPLC column with logP is often used.[9][11]
Principle: The retention time (t_R_) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.
Step-by-Step Methodology:
-
Calibration: Prepare a set of 5-7 calibration standards with known logP values that bracket the expected range of the test compounds.
-
Chromatography: Inject each standard and the test compounds onto a C18 HPLC column. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water/buffer).
-
Data Acquisition: Record the retention time (t_R_) for each compound. Determine the column dead time (t_₀_) by injecting a non-retained compound (e.g., uracil).
-
Calculation: Calculate the capacity factor, k', for each compound using the formula: k' = (t_R_ - t_₀_) / t_₀_.
-
Analysis: Plot the known logP values of the standards against their corresponding log k' values. Perform a linear regression to generate a calibration curve. Use the equation of this line to calculate the logP of the test compounds from their measured log k' values.
Integrated Physicochemical Profiling Workflow
An efficient drug discovery program integrates these methodologies into a tiered workflow.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) log P and log s of CNS active drugs [academia.edu]
- 4. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. acdlabs.com [acdlabs.com]
- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositum.tuwien.at [repositum.tuwien.at]
- 18. pubs.acs.org [pubs.acs.org]
- 19. optibrium.com [optibrium.com]
- 20. researchgate.net [researchgate.net]
- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cmst.eu [cmst.eu]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis and Physicochemical Profiling of 1-Cyclobutylazetidin-3-ol vs. Pyrrolidine Analogs
Executive Summary
In modern drug discovery, the transition from flat,
This technical whitepaper provides an in-depth conformational and physicochemical analysis of 1-Cyclobutylazetidin-3-ol compared to its pyrrolidine analog. By constraining the ring size, medicinal chemists can exploit the inherent ring strain and puckered geometry of the azetidine core to lock substituent exit vectors, lower lipophilicity, and reduce the entropic penalty upon target binding.
Conformational Mechanics: Azetidine vs. Pyrrolidine
The fundamental differences between azetidines and pyrrolidines are rooted in their distinct ring sizes, which dictate their thermodynamic stability, flexibility, and spatial geometry[2].
The Pyrrolidine Analog (5-Membered Ring)
Pyrrolidines exhibit low ring strain (~6 kcal/mol) and exist in a highly flexible conformational landscape. They rapidly interconvert between envelope and half-chair conformations via pseudorotation[3]. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a significant entropic penalty upon binding, as the molecule must "freeze" into a single bioactive conformation.
This compound (4-Membered Ring)
Azetidines possess significant ring strain (~26 kcal/mol)[1]. To alleviate torsional strain between eclipsing hydrogen atoms, the azetidine ring adopts a puckered "butterfly" conformation .
-
Nitrogen Inversion & Puckering: In this compound, the bulky cyclobutyl group on the nitrogen atom sterically clashes with the 3-hydroxyl group. This steric bulk significantly increases the energy barrier for nitrogen inversion.
-
Vector Projection: The restricted flexibility of the azetidine ring means that the exit vectors (the spatial trajectory of the N-cyclobutyl and 3-OH groups) are highly defined. This rigidity enhances target selectivity by preventing the molecule from adopting off-target conformations[4].
Caption: Logical flow of conformational dynamics dictating target selectivity.
Physicochemical Profiling
The structural disparities between this compound and its pyrrolidine counterpart directly impact their drug-like properties. Azetidines generally exhibit lower basicity than pyrrolidines due to the increased s-character of the nitrogen lone pair, which is a consequence of the compressed C-N-C bond angle[2].
Quantitative Data Summary
| Property | This compound | 1-Cyclobutylpyrrolidin-3-ol | Causality / Impact |
| Ring Size | 4-membered | 5-membered | Dictates ring strain and flexibility. |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | High strain in azetidine locks the conformation, reducing entropic penalty[1]. |
| Conformation | Puckered (Butterfly) | Envelope / Half-chair | Azetidine provides rigid exit vectors; pyrrolidine undergoes rapid pseudorotation[3]. |
| Basicity (pKa) | ~8.5 - 9.0 | ~9.5 - 10.0 | Azetidines are less basic due to increased s-character of the N-lone pair, improving membrane permeability[2]. |
| Lipophilicity (cLogP) | Lower | Higher | The compact nature of azetidines reduces lipophilicity, improving aqueous solubility[2]. |
Experimental Workflows & Protocols
To rigorously evaluate these compounds, a self-validating experimental framework is required. Below are the optimized protocols for synthesizing this compound and analyzing its conformational dynamics.
Caption: Integrated experimental workflow for conformational and physicochemical profiling.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol utilizes reductive amination to append the cyclobutyl group to the azetidine core[5].
-
Causality of Reagents: Sodium triacetoxyborohydride (
) is selected over sodium borohydride ( ) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the cyclobutanone starting material. 1,2-Dichloroethane (DCE) is used as a non-coordinating solvent to facilitate iminium formation. -
Self-Validating System: The reaction's progress is validated via TLC using a ninhydrin stain. The disappearance of the secondary amine (azetidin-3-ol) confirms complete conversion.
Step-by-Step Methodology:
-
Preparation: Suspend azetidin-3-ol hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M) under a nitrogen atmosphere.
-
Neutralization: Add
-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise at room temperature and stir for 15 minutes to liberate the free base. -
Iminium Formation: Add cyclobutanone (1.1 equiv) to the mixture. Stir for 1 hour at room temperature.
-
Reduction: Add
(1.5 equiv) in portions over 10 minutes. Stir the reaction mixture for 12 hours at room temperature. -
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer with dichloromethane ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH) to yield pure this compound.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics
To quantify the rigidity of the azetidine ring, VT-NMR is employed to calculate the activation energy (
-
Causality of Method: At room temperature, nitrogen inversion is rapid on the NMR timescale, yielding time-averaged signals. By lowering the temperature, we slow this exchange. The bulky cyclobutyl group exacerbates steric hindrance, allowing us to observe the decoalescence of the ring proton signals into distinct peaks corresponding to specific puckered conformers.
-
Self-Validating System: The probe temperature must be rigorously calibrated using a 100% methanol standard to ensure the accuracy of the coalescence temperature (
).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated dichloromethane (
) in an NMR tube. -
Calibration: Insert a 100% methanol standard tube into the NMR spectrometer and calibrate the variable temperature unit from 298 K down to 180 K.
-
Data Acquisition: Insert the sample tube. Acquire standard
-NMR spectra at 10 K intervals, starting from 298 K down to 180 K. -
Observation: Monitor the signals corresponding to the azetidine ring protons (typically between 3.0 - 4.5 ppm). Note the temperature at which the broad time-averaged signal splits into distinct peaks (the coalescence temperature,
). -
Calculation: Measure the peak separation (
in Hz) at the slow exchange limit (lowest temperature). Calculate the free energy of activation using the Eyring equation:
Conclusion
The substitution of pyrrolidine rings with azetidine counterparts, such as this compound, represents a highly rational approach in structure-based drug design. By leveraging the inherent ~26 kcal/mol ring strain and puckered geometry, researchers can enforce strict conformational constraints, optimize exit vectors, and favorably modulate physicochemical properties such as pKa and lipophilicity.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications (Organic Letters) URL:[Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Source: ResearchGate URL:[Link]
Sources
Therapeutic potential of azetidin-3-ol scaffolds in pharmaceutical research
The Azetidin-3-ol Scaffold: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The azetidin-3-ol scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a strained four-membered ring, sp3-rich character, and a strategically placed hydroxyl group offers a compelling platform for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the azetidin-3-ol core, detailing its synthesis, key structural attributes, and burgeoning therapeutic applications. We will explore its role in the development of potent and selective agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Through detailed protocols, mechanistic insights, and case studies, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
The Azetidin-3-ol Scaffold: A Profile of a Privileged Structure
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a unique set of physicochemical properties that make it an attractive component in drug design.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, while significant, allows for stability and handling, unlike the more labile aziridines. This strained system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1][2]
The incorporation of a hydroxyl group at the 3-position further enhances the scaffold's utility. The azetidin-3-ol moiety introduces:
-
A Hydrogen Bond Donor and Acceptor: The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.
-
A Vector for Further Functionalization: The hydroxyl group serves as a convenient handle for introducing a wide range of substituents, allowing for fine-tuning of a molecule's steric and electronic properties.
-
Improved Physicochemical Properties: The polar hydroxyl group can improve aqueous solubility and other pharmacokinetic parameters, which are critical for drug development.
These features collectively contribute to the growing recognition of azetidin-3-ol as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
Synthesis of the Azetidin-3-ol Core: A Practical Approach
The synthesis of azetidin-3-ol and its derivatives has been an area of active research, with several methodologies developed to access this valuable building block. A common and practical approach involves the cyclization of a suitably substituted aminopropanol derivative.
Below is a representative, generalized protocol for the synthesis of an N-protected azetidin-3-ol.
Experimental Protocol: Synthesis of N-Boc-azetidin-3-ol
Materials:
-
1,3-dichloro-2-propanol
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Synthesis of 1-benzyl-3-azetidinol:
-
To a solution of 1,3-dichloro-2-propanol in a suitable solvent, add benzylamine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to promote the initial N-alkylation and subsequent intramolecular cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., EtOAc).
-
Purify the crude product by column chromatography to yield 1-benzyl-3-azetidinol.
-
-
N-Boc Protection:
-
Dissolve 1-benzyl-3-azetidinol in a solvent such as DCM.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-benzyl-3-azetidinol.
-
-
Debenzylation:
-
Dissolve the N-Boc-1-benzyl-3-azetidinol in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield N-Boc-azetidin-3-ol.
-
Self-Validation: The identity and purity of the synthesized compounds at each step should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of N-Boc-azetidin-3-ol.
Therapeutic Applications: A Scaffold for Diverse Targets
The versatility of the azetidin-3-ol scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. Its ability to present substituents in a well-defined three-dimensional orientation makes it an ideal starting point for structure-based drug design.
Oncology: Targeting Key Signaling Pathways
In the field of oncology, azetidine-containing molecules have shown significant promise as inhibitors of various kinases and other signaling proteins that are dysregulated in cancer.[1][2]
-
Kinase Inhibitors: The azetidine scaffold has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), mitogen-activated protein kinase (MEK), and Discoidin Domain Receptors (DDR1/2), among others.[3][4][5] For example, Zanubrutinib (Brukinsa®), a next-generation BTK inhibitor, is approved for the treatment of various B-cell malignancies.[3][6][7] The azetidine moiety in these inhibitors often serves to improve metabolic stability and receptor selectivity.[1]
-
STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling. Novel azetidine-based compounds have been developed as potent and selective irreversible inhibitors of STAT3 activation.[8][9][10] These compounds have demonstrated the ability to induce tumor cell death and inhibit tumor growth in preclinical models of triple-negative breast cancer.[8]
Central Nervous System (CNS) Disorders
The conformational rigidity and ability to cross the blood-brain barrier make azetidine derivatives attractive candidates for treating CNS disorders.
-
Antidepressants: Tricyclic derivatives of azetidine have been synthesized and evaluated for their potential antidepressant activity.[11] Certain compounds in this class have shown a CNS stimulant profile with reduced peripheral anticholinergic side effects.[11]
-
GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and have shown inhibitory activity against GABA transporters (GAT-1 and GAT-3), suggesting their potential in conditions like epilepsy.[12]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Azetidine-containing structures have been investigated as potent and selective partial agonists of the α4β2-nAChR, indicating their potential for treating various CNS disorders.[4]
Infectious Diseases
The azetidine scaffold has also been utilized in the development of agents to combat infectious diseases.
-
Antibacterial Agents: Azetidine-4-one derivatives have been synthesized and have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13]
-
Antiviral Agents: Structure-activity relationship (SAR) studies on azetidine-containing dipeptides have identified inhibitors of human cytomegalovirus (HCMV).[2]
Case Study: Zanubrutinib - A BTK Inhibitor
Zanubrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[3][6] It is approved for the treatment of several B-cell malignancies, including mantle cell lymphoma and Waldenström's macroglobulinemia.[3]
Mechanism of Action: Zanubrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling pathways that are essential for B-cell proliferation and survival.
Caption: Simplified signaling pathway of BTK inhibition by Zanubrutinib.
Role of the Azetidine Scaffold: While Zanubrutinib itself does not contain an azetidin-3-ol, the broader class of kinase inhibitors it belongs to often utilizes small, rigid scaffolds like azetidine to achieve high potency and selectivity. The principles of using such scaffolds to orient key binding groups are well-illustrated by this example.
| Compound/Drug | Target | IC₅₀/EC₅₀ | Therapeutic Area |
| Azetidine-based STAT3 Inhibitors | STAT3 | 0.34 - 0.55 µM (IC₅₀)[9] | Oncology |
| Zanubrutinib | BTK | < 1 nM (IC₅₀) | Oncology |
| Azetidine-based GAT-1 Inhibitor | GAT-1 | 2.01 µM (IC₅₀)[12] | CNS Disorders |
| Azetidine-4-one derivative (M7) | S. aureus | 22 mm inhibition zone[13] | Infectious Diseases |
Future Perspectives and Conclusion
The azetidin-3-ol scaffold and its derivatives continue to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies is making this scaffold more accessible for exploration in a wider range of therapeutic applications. Future research will likely focus on:
-
Stereoselective Synthesis: Developing more efficient methods for the stereoselective synthesis of substituted azetidin-3-ols to explore chiral interactions with biological targets.
-
Novel Therapeutic Targets: Applying the azetidin-3-ol scaffold to new and challenging drug targets.
-
Bioisosteric Replacements: Utilizing the azetidine ring as a bioisostere for other cyclic systems to improve pharmacokinetic and pharmacodynamic properties.
References
-
Zanubrutinib - Wikipedia. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL - EMBL-EBI. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]
-
Azetidine derivatives of tricyclic antidepressant agents - PubMed. [Link]
-
Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). [Link]
- US3668196A - 3-azetidinols - Google P
- WO2023062504A1 - Process for the preparation of zanubrutinib - Google P
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC. [Link]
- US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google P
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - figshare. [Link]
-
CAS No : 18621-18-6| Chemical Name : Azetidin-3-ol Hydrochloride Salt | Pharmaffiliates. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zanubrutinib - Wikipedia [en.wikipedia.org]
- 4. 1-(2-Hydroxyethyl)azetidin-3-ol | Benchchem [benchchem.com]
- 5. figshare.com [figshare.com]
- 6. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 13. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-Cyclobutylazetidin-3-ol via Reductive Amination
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Cyclobutylazetidin-3-ol , a high-value strained heterocycle frequently employed in medicinal chemistry as a metabolic stable isostere of morpholine or piperidine.
The procedure utilizes Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of azetidin-3-ol with cyclobutanone. Unlike traditional alkylation methods that suffer from over-alkylation or ring-opening side reactions, this protocol prioritizes chemoselectivity and yield. Special emphasis is placed on the isolation of the polar amine product , a common bottleneck in azetidine synthesis, utilizing a "salting-out" extraction technique and optional SCX (Strong Cation Exchange) purification.
Introduction & Retrosynthetic Analysis
Azetidines possess significant ring strain (~26 kcal/mol), making them unique scaffolds for drug discovery. The this compound motif combines a polar hydrogen-bond donor (hydroxyl group) with a lipophilic, metabolically robust cyclobutyl ring.
Why Reductive Amination? Direct alkylation of azetidin-3-ol with cyclobutyl halides is kinetically sluggish and prone to elimination side products (cyclobutene formation). Reductive amination offers a milder alternative where the bond is formed via an iminium intermediate, driven by the thermodynamics of imine reduction.
Reaction Scheme
The transformation proceeds via the condensation of azetidin-3-ol (1) with cyclobutanone (2) to form an iminium ion, which is selectively reduced by STAB to yield the target (3) .
Figure 1: Mechanistic pathway for the STAB-mediated reductive amination.
Methodological Design: The "Why" Behind the Protocol
Choice of Reducing Agent: STAB vs. NaCNBH3
-
Sodium Triacetoxyborohydride (STAB): Selected as the primary reagent. It is less toxic than sodium cyanoborohydride (
) and avoids the generation of HCN gas. Crucially, STAB is sterically bulky and electron-deficient, making it highly selective for reducing iminium ions over ketones. This allows for "one-pot" procedures where the ketone and amine are mixed directly with the reducing agent.[1] -
Catalytic Hydrogenation: Avoided due to the potential for hydrogenolysis of the strained azetidine ring under high pressure or specific catalyst loading.
Solvent System & pH Control
-
Solvent: 1,2-Dichloroethane (DCE) is the standard solvent due to its ability to solubilize STAB. However, Dichloromethane (DCM) is a viable, greener alternative if the reaction is vigorous.
-
pH Modifiers: Since the starting material is often supplied as a hydrochloride salt (Azetidin-3-ol HCl), Triethylamine (TEA) is required to release the free amine. Subsequently, Acetic Acid (AcOH) is added to catalyze the formation of the iminium ion (optimal pH ~5-6) without protonating the amine so strongly that nucleophilicity is lost.
Detailed Experimental Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| Azetidin-3-ol HCl | 109.55 | 1.0 | Substrate |
| Cyclobutanone | 70.09 | 1.2 | Carbonyl Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Triethylamine (TEA) | 101.19 | 1.0 | Neutralizing Base |
| Acetic Acid (AcOH) | 60.05 | 0.1 - 1.0 | Catalyst |
| Dichloromethane (DCM) | - | 0.2 M | Solvent |
Step-by-Step Procedure
Phase 1: Free-Basing and Imine Formation
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add Azetidin-3-ol HCl (1.0 equiv) and anhydrous DCM (or DCE). The salt will likely remain as a suspension.
-
Neutralization: Add TEA (1.0 equiv) dropwise at room temperature. Stir for 15-30 minutes. The mixture should become more homogeneous or change appearance as the free amine is released.
-
Carbonyl Addition: Add Cyclobutanone (1.2 equiv) followed by Acetic Acid (1.0 equiv). Stir for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.
-
Note: The addition of AcOH buffers the system. If using free-base azetidine, use only 0.1-0.2 equiv of AcOH.
-
Phase 2: Reduction[4]
-
Reagent Addition: Cool the mixture to 0°C (ice bath) to mitigate exotherms, then add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.
-
Monitoring: Monitor via LC-MS or TLC (Stain: KMnO4 or Ninhydrin). The product is highly polar; use a polar eluent (e.g., 10% MeOH in DCM + 1%
) for TLC.
Phase 3: Work-up (Critical for Polar Amines)
The target molecule is amphiphilic and water-soluble. Standard extraction often leads to low yields.
-
Quench: Slowly add saturated aqueous
to quench excess hydride. Stir until gas evolution ceases. -
Basification: Adjust the aqueous layer pH to >12 using 1N NaOH. This ensures the azetidine is fully deprotonated.
-
Salting Out: Saturate the aqueous phase with solid NaCl. This significantly reduces the solubility of the organic product in water.[5]
-
Extraction: Extract the aqueous layer with DCM:Isopropanol (9:1) (3 x 50 mL). The isopropanol aids in extracting the polar alcohol.
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Purification & Quality Control
For high-purity applications (e.g., biological screening), crude isolation is insufficient.
Purification Strategy: SCX Cartridge
For polar amines, Strong Cation Exchange (SCX) chromatography is superior to silica gel.
-
Load: Dissolve crude residue in MeOH and load onto a pre-conditioned SCX cartridge.
-
Wash: Flush with MeOH to remove non-basic impurities (excess cyclobutanone, neutral byproducts).
-
Elute: Elute the product using 2M
in MeOH . -
Finish: Concentrate the ammoniacal fractions to yield pure This compound .
Analytical Characterization (Expected)
-
1H NMR (400 MHz, CDCl3):
4.45 (m, 1H, CH-OH), 3.60 (t, 2H, Azetidine-CH), 2.95 (t, 2H, Azetidine-CH), 2.80 (m, 1H, Cyclobutyl-CH), 1.9-1.6 (m, 6H, Cyclobutyl-CH2). -
MS (ESI): Calculated for
[M+H]+: 128.19.
Process Optimization Logic
Use the following decision tree to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting workflow for reaction optimization and isolation.
Safety & Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.
-
Azetidines: Many azetidines are biologically active.[6] Handle with gloves and avoid inhalation of dusts.
-
Cyclobutanone: Flammable liquid. Keep away from heat sources.
References
-
Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]
-
Couty, F., et al. (2016).[6] "Synthesis of Azetidines from Amino Alcohols." The Journal of Organic Chemistry. [Link]
Sources
- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Functionalization of the Hydroxyl Group in 1-Cyclobutylazetidin-3-ol
[1]
Executive Summary & Strategic Analysis
This compound (CAS: 45347-82-8) is a high-value scaffold in drug discovery, often serving as a metabolically stable, conformationally restricted spacer. The 4-membered azetidine ring offers unique vectors for substituent exit, but its inherent ring strain (~26 kcal/mol) and the basicity of the tertiary amine require tailored protocols.
Key Chemical Challenges
-
Ring Strain & Stability: The azetidine ring is susceptible to ring-opening under strong acidic conditions or high thermal stress, particularly if the nitrogen is quaternized or electron-deficient.
-
Amine Basicity: The N-cyclobutyl group creates a basic tertiary amine center. This can interfere with Lewis acid catalysts or act as a competitive nucleophile (forming quaternary ammonium salts) if not masked or if stoichiometry is not controlled.
-
Solubility: The amino-alcohol nature makes the compound amphiphilic, complicating aqueous workups.
Decision Matrix
| Target Functionality | Recommended Pathway | Key Reagent | Critical Control Parameter |
| Leaving Group (Activation) | Sulfonylation | MsCl / Et₃N | Temperature < 0°C to prevent N-quaternization. |
| Ketone (Oxidation) | Swern or Parikh-Doering | DMSO / SO₃·Py | Avoid acidic oxidants (Jones) to prevent salt trapping. |
| Amine (via Azide) | S_N2 Displacement | NaN₃ / DMF | Inversion of configuration (Walden). |
| Fluoride | Deoxofluorination | DAST / Deoxo-Fluor | Slow addition; DAST can induce ring contraction/opening if heated. |
| Aryl Ether | S_NAr | NaH / Ar-F | Use strong base (NaH) only with electron-deficient arenes. |
Visual Workflow: Divergent Synthesis
The following diagram illustrates the primary functionalization pathways, highlighting the logic flow from the parent alcohol to high-value derivatives.
Caption: Divergent synthesis pathways from this compound. Red arrows indicate primary functionalization steps.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation (O-Sulfonylation)
Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate for subsequent S_N2 reactions. Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride.[1] Safety Note: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive.
Reagents:
-
This compound (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous, 10 V)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add Et₃N via syringe. Cool the mixture to -10°C (ice/salt bath).
-
Expert Insight: Cooling is critical. Higher temperatures favor the formation of the N-mesyl quaternary salt (N-alkylation) rather than O-sulfonylation.
-
-
Activation: Add MsCl dropwise over 15 minutes, maintaining internal temperature < 0°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (System: 10% MeOH/DCM). The spot for the alcohol (lower R_f) should disappear.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at < 30°C.
-
Stability Check: The mesylate is thermally unstable. Do not heat. Use immediately in the next step or store at -20°C.
-
Protocol B: Oxidation to 1-Cyclobutylazetidin-3-one (Swern)
Objective: Create the ketone for reductive amination or spiro-cycle formation. Why Swern? It avoids strong acids (like Jones reagent) that would protonate the amine and potentially open the strained ring.
Reagents:
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (3.0 equiv)
-
Triethylamine (5.0 equiv)
-
DCM (Anhydrous)
Step-by-Step Procedure:
-
Activation of DMSO: In a dried flask under N₂, dissolve oxalyl chloride in DCM at -78°C . Add DMSO dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 mins.
-
Substrate Addition: Dissolve this compound in minimal DCM and add dropwise to the Swern reagent at -78°C. Stir for 45 mins.
-
Elimination: Add Et₃N dropwise. The mixture will become a thick white slurry (Et₃N·HCl salts).
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.[2][3]
-
Caution: The product is a volatile ketone. Do not concentrate under high vacuum for extended periods.
-
-
Validation: IR spectrum should show a strong carbonyl stretch at ~1820 cm⁻¹ (characteristic of strained cyclobutanones/azetidinones).
Protocol C: Nucleophilic Substitution (Synthesis of 3-Azido Derivative)
Objective: Install a nitrogen functionality with inversion of configuration.
Reagents:
-
Crude Mesylate (from Protocol A)
-
Sodium Azide (NaN₃) (2.0 equiv)
-
DMF (Dimethylformamide) (5 V)
Step-by-Step Procedure:
-
Solvation: Dissolve the crude mesylate in anhydrous DMF.
-
Displacement: Add solid NaN₃ in one portion.
-
Heating: Heat the mixture to 60°C for 4-6 hours.
-
Expert Insight: Do not exceed 80°C. Azetidines can undergo thermal ring opening or polymerization at high temperatures in polar solvents.
-
-
Workup: Dilute with water and extract with Ethyl Acetate/Hexanes (1:1). Wash with water (5x) to remove DMF.
-
Result: The resulting azide can be reduced (Staudinger reduction with PPh₃ or Hydrogenation) to the primary amine.
Quantitative Data Summary
| Reaction Type | Reagent System | Typical Yield | Stereochemistry | Major Byproduct Risk |
| Activation | MsCl / Et₃N | 85-92% | Retention (at O) | N-Quaternization (if warm) |
| Oxidation | Swern | 78-85% | N/A (Loss of chiral center) | Ring Opening (if acidic workup) |
| Substitution | NaN₃ / DMF | 70-80% | Inversion (Walden) | Elimination to alkene |
| Fluorination | DAST / DCM | 50-65% | Inversion | Ring Contraction |
References
-
Stability of Azetidines
-
BenchChem. (2025).[4] How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from .
-
-
Mesylation Protocols
-
Organic Syntheses. (2023). General Procedure for Alcohol to Mesylate using MsCl and Base. Retrieved from .
-
Master Organic Chemistry. (2015).[5] Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from .
-
-
Oxidation Methodologies
-
Functionalization of Cyclobutanes/Azetidines
-
National Institutes of Health (NIH). (2021).[7] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from .
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from .
-
Sources
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of pharmaceutical intermediates using 1-Cyclobutylazetidin-3-ol
Abstract
This application note details the strategic deployment of 1-Cyclobutylazetidin-3-ol as a high-value scaffold in drug discovery, specifically for G-Protein Coupled Receptor (GPCR) modulation (e.g., Histamine H3 antagonists). We provide a validated protocol for the synthesis of this core via reductive amination, followed by divergent functionalization pathways including Mitsunobu etherification and oxidation to the corresponding ketone. The guide emphasizes "scaffold hopping" strategies where the rigid, strained azetidine ring improves metabolic stability and vectoral alignment compared to traditional pyrrolidine or piperidine analogs.
Introduction: The Azetidine Advantage
In modern medicinal chemistry, the "Escape from Flatland" initiative drives researchers toward three-dimensional, sp3-rich scaffolds. The azetidine ring (4-membered nitrogen heterocycle) offers distinct advantages over its 5- and 6-membered counterparts:
-
low Lipophilicity (LogD): The high polarity of the amine lowers the overall LogD, improving solubility.
-
Rigid Vector Alignment: The puckered conformation of azetidine directs substituents (at C3) into precise vectors, often enhancing potency by reducing the entropic penalty of binding.
-
Metabolic Stability: The strained ring is often less metabolically labile than flexible alkyl chains or electron-rich pyrrolidines.
Why the Cyclobutyl Group? The N-cyclobutyl substituent is a privileged motif in CNS-active agents (e.g., H3 antagonists). It provides significant steric bulk to fill hydrophobic pockets without the high lipophilicity penalty of a tert-butyl or cyclohexyl group, while simultaneously protecting the basic nitrogen from rapid oxidative metabolism (N-dealkylation).
Core Synthesis: Preparation of this compound
Objective: Synthesize the core scaffold from commercially available azetidin-3-ol hydrochloride and cyclobutanone.
Mechanism & Rationale
We utilize Sodium Triacetoxyborohydride (STAB) for this reductive amination. Unlike NaCNBH₃, STAB is non-toxic and avoids the generation of HCN. Unlike NaBH₄, STAB is mild enough to prevent the direct reduction of the ketone to cyclobutanol before imine formation occurs.
Experimental Protocol
-
Scale: 10 mmol
-
Reaction Time: 4–16 hours
-
Yield Target: >85%
Reagents:
-
Azetidin-3-ol HCl (1.10 g, 10 mmol)
-
Cyclobutanone (0.84 g, 12 mmol, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)
-
Acetic Acid (AcOH) (0.6 mL, 10 mmol, 1.0 eq)
-
Dichloromethane (DCM) (anhydrous, 40 mL)
-
Triethylamine (TEA) (1.4 mL, 10 mmol, 1.0 eq) – Critical for freeing the amine salt.
Step-by-Step Procedure:
-
Salt Break: In a dry round-bottom flask under N₂, suspend Azetidin-3-ol HCl in DCM. Add TEA and stir for 15 minutes to generate the free amine in situ.
-
Imine Formation: Add Cyclobutanone and AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: AcOH catalyzes iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Exothermic).
-
Reaction: Allow to warm to RT and stir overnight. Monitor by TLC (System: 10% MeOH/DCM + 1% NH₄OH; Stain: KMnO₄).
-
Quench & Workup (Critical):
-
Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins.
-
Phase Separation: The product is polar. Extract the aqueous layer with DCM (3 x 30 mL).[1] If yield is low, use CHCl₃:Isopropanol (3:1) for extraction.
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Generally utilized crude. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).
Divergent Functionalization Workflows
Once the core This compound is synthesized, it serves as a divergent point for three major chemical pathways.
Figure 1: Divergent synthetic pathways from the this compound core. Blue arrows indicate the starting point.
Protocol A: Mitsunobu Etherification (Synthesis of H3 Antagonist Precursors)
Direct coupling of the alcohol with phenols is preferred over SN2 displacement of mesylates for synthesizing aryl ethers, as it avoids a two-step isolation process.
Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Dissolve the azetidinol, phenol, and PPh₃ in anhydrous THF under Argon. Cool to 0°C.[1]
-
Add DIAD dropwise (maintain Temp < 5°C).
-
Warm to RT and stir for 12 hours.
-
Workup: Concentrate THF. Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Purification: The filtrate is concentrated and purified via silica gel chromatography.
Protocol B: Oxidation to Ketone (Swern)
The ketone (1-Cyclobutylazetidin-3-one) is a versatile intermediate for reductive aminations (to make 3-amino azetidines) or Grignard additions.
Warning: Azetidin-3-one is volatile and prone to polymerization if stored neat. Use immediately or store as a solution.
Procedure:
-
Oxalyl Chloride (1.5 eq) in DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir 15 min.
-
Add this compound (1.0 eq) in DCM dropwise. Stir 45 min at -78°C.
-
Add TEA (5.0 eq). Warm to 0°C over 30 mins.
-
Quench with water. Extract with DCM.[1]
Application Case Study: H3 Receptor Antagonist Design
Target: Synthesis of a Pitolisant analog where the piperidine is replaced by 1-cyclobutylazetidine to lower lipophilicity.
Rationale: Histamine H3 receptors modulate cognitive processes.[2] Typical antagonists (e.g., Pitolisant) contain a basic amine connected via an ether linker to a biaryl system. Replacing the piperidine with azetidine reduces the molecular weight and LogD, potentially improving Brain-to-Plasma (B/P) ratio.
Data Comparison: Scaffold Impact
| Parameter | Piperidine Analog (Pitolisant core) | Azetidine Analog (Target) | Impact |
| Ring Size | 6-membered | 4-membered | Reduced steric footprint |
| pKa (Calc) | ~9.2 | ~8.5 | Lower pKa aids permeability |
| ClogP | 3.8 | 2.9 | Improved solubility |
| Metabolic Risk | Piperidine oxidation | Ring opening (low risk) | Distinct metabolic profile |
Synthesis Workflow:
-
Core Prep: Reductive amination (as per Section 2).
-
Linker Attachment: Mitsunobu reaction with 4-(3-chloropropoxy)phenol.
-
Final Coupling: Suzuki coupling of the aryl chloride with phenylboronic acid.
Troubleshooting & Critical Parameters
Polarity & Extraction
-
Issue: The this compound is amphiphilic and water-soluble.
-
Solution: Do not rely on simple Ethyl Acetate extractions. Use DCM or CHCl₃/IPA (3:1) . Saturating the aqueous phase with NaCl (salting out) is mandatory.
Ring Strain & Stability
-
Issue: Azetidines are strained.[3] Strong Lewis acids (e.g., BBr₃, AlCl₃) can trigger ring opening or rearrangement.
-
Solution: Perform deprotections (if applicable) using mild acids (TFA/DCM) or hydrogenolysis. Avoid heating >100°C in acidic media.
Nitrogen Protection
-
Issue: If the cyclobutyl group is not desired immediately, N-Boc-azetidin-3-ol is the alternative starter.
-
Note: The N-cyclobutyl group is very difficult to remove once installed. It should be considered a permanent "R" group, not a protecting group.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
H3 Antagonist Design: Cowart, M. D., et al. "Rotationally Constrained 2,4-Disubstituted Pyrrolidines and Azetidines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2010, 53(13), 4463–4471. (Demonstrates the utility of azetidine/pyrrolidine scaffolds in H3 antagonists). Link
-
Azetidine Scaffold Properties: Lowe, D. "Azetidines."[5] In the Pipeline (Science.org), 2010. (General discussion on the utility of azetidines in MedChem). Link
-
Cyclobutane in Drug Design: Xu, Y., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[6][7] Journal of Medicinal Chemistry, 2021. (Review of cyclobutyl groups improving physicochemical properties). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Oxidation of 1-Cyclobutylazetidin-3-ol to 1-Cyclobutylazetidin-3-one
Executive Summary & Strategic Context
The oxidation of 1-Cyclobutylazetidin-3-ol (1) to 1-Cyclobutylazetidin-3-one (2) is a pivotal transformation in the synthesis of histamine H3 receptor antagonists and other GPCR-targeting therapeutics. While conceptually simple, this reaction presents specific challenges due to the high ring strain of the azetidine core (~26 kcal/mol) and the presence of a basic tertiary amine .
Improper reagent selection can lead to ring-opening (β-elimination), N-oxidation, or product degradation during isolation. This guide evaluates three primary oxidation methodologies—Swern , Parikh-Doering , and Dess-Martin Periodinane (DMP) —providing optimized protocols that balance yield, scalability, and operational safety.
Critical "Senior Scientist" Insight
Volatility & Stability Warning: 1-Cyclobutylazetidin-3-one is a low-molecular-weight ketone (~125.17 g/mol ). It is moderately volatile and prone to polymerization upon prolonged storage as a free base.
Recommendation: Unless used immediately in a "telescoped" reaction (e.g., Reductive Amination or Wittig), isolate as a salt (e.g., Hydrochloride or Oxalate) to ensure long-term stability.
Reagent Selection Matrix
| Feature | Swern Oxidation | Parikh-Doering | Dess-Martin (DMP) |
| Reagents | (COCl)₂, DMSO, Et₃N | SO₃·Py, DMSO, Et₃N | DMP, NaHCO₃ (buffer) |
| Scale Suitability | High (>100g) | High (>1 kg) | Low to Medium (<10g) |
| Temperature | Cryogenic (-78°C) | 0°C to Room Temp | 0°C to Room Temp |
| Cost | Low | Low | High |
| Safety Profile | Generates CO (toxic) & DMS (stench) | Solid reagents, less off-gassing | Shock sensitive (bulk), mild |
| Key Advantage | Gold standard for yield | Scalable, non-cryogenic | Fastest, easiest workup |
| Primary Risk | Temperature control failure | Hygroscopic reagent (SO₃·Py) | Cost & reagent stability |
Detailed Experimental Protocols
Protocol A: Swern Oxidation (The Gold Standard)
Best for: High-yield synthesis where cryogenic equipment is available.
Mechanism: Activation of DMSO with oxalyl chloride forms the electrophilic chlorodimethylsulfonium salt, which reacts with the alcohol.[1][2] Base-mediated decomposition yields the ketone.
Materials
-
This compound (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
DMSO (Anhydrous, 3.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under N₂, cool a solution of Oxalyl Chloride in DCM to -78°C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Maintain internal temperature < -60°C to prevent decomposition of the active species. Stir for 15 minutes.
-
Substrate Addition: Add a solution of This compound in DCM dropwise. The mixture may become cloudy. Stir at -78°C for 45 minutes.
-
Elimination: Add Et₃N dropwise. The reaction will turn into a thick white suspension (Et₃N·HCl salts).
-
Warming: Allow the reaction to warm to 0°C over 30–60 minutes. The reaction is typically complete upon reaching 0°C.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[3][4]
-
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid losing the volatile ketone.
Validation:
-
TLC: SiO₂, 10% MeOH/DCM. Product (Ketone) is usually less polar than the Alcohol. Stains with KMnO₄.
Protocol B: Parikh-Doering Oxidation (Scalable Process)
Best for: Large-scale batches where -78°C is impractical.
Mechanism: Uses Sulfur Trioxide Pyridine complex (SO₃[5][6][7]·Py) to activate DMSO at mild temperatures.
Materials
-
This compound (1.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
DMSO (Co-solvent, 5-10 equiv or 1:1 with DCM)
-
DCM (Solvent)
Step-by-Step Procedure
-
Preparation: Dissolve This compound and Et₃N in a mixture of anhydrous DMSO and DCM (1:1 v/v) at 0°C .
-
Reagent Addition: Add SO₃·Py in three portions over 15 minutes. Note: The reaction is exothermic; monitor temperature.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Check LCMS or TLC. If conversion stalls, add an additional 0.5 equiv of SO₃·Py.
-
Workup: Pour into ice-water. Extract with EtOAc or DCM. Note: Extensive water washing is required to remove DMSO.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH) is often required to remove pyridine residues.
Protocol C: Dess-Martin Periodinane (Bench Scale)
Best for: Rapid, small-scale synthesis (<5g) or late-stage functionalization.
Mechanism: Hypervalent iodine ligand exchange followed by reductive elimination.
Materials
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)[8]
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv) - Critical Buffer
-
DCM (Wet DCM accelerates the reaction, but anhydrous is standard)
Step-by-Step Procedure
-
Buffer: Suspend This compound and NaHCO₃ in DCM at 0°C. Why? The basic amine of the azetidine can accelerate DMP decomposition; NaHCO₃ buffers the acetic acid byproduct.
-
Oxidation: Add DMP solid in one portion.
-
Reaction: Warm to Room Temperature. Reaction is typically instantaneous (30 min – 2 hours).
-
Quench: Add a 1:1 mixture of Sat. Na₂S₂O₃ (to reduce excess Iodine) and Sat. NaHCO₃ . Stir vigorously until the biphasic mixture becomes clear (approx. 15 min).
-
Isolation: Extract with DCM. Dry and concentrate.
Mechanistic & Stability Visualization
The following diagram illustrates the reaction pathway and the critical decision points for stability management.
Figure 1: Decision tree for reagent selection and product handling workflow.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Product | Do not use high vacuum (<20 mbar) or heat (>30°C) during concentration. |
| Incomplete Conversion | Water in reagents (Swern) | Ensure DMSO is distilled/dry. Water kills the active sulfonium species. |
| Decomposition | Acid Sensitivity | The cyclobutyl group is stable, but the azetidine ring opens in strong acid. Ensure basic workup (pH > 9).[4] |
| Stench | DMS generation | Wash glassware with dilute bleach (NaOCl) to oxidize residual sulfides before removal from hood. |
References
-
Swern Oxidation of Azetidin-3-ols
- Methodology: The activation of DMSO with oxalyl chloride followed by triethylamine is the standard protocol for 1-substituted azetidin-3-ols.
-
Source: (Structurally analogous protocol).
-
Parikh-Doering Protocol
-
Dess-Martin Periodinane (DMP)
- Methodology: Buffering with NaHCO3 prevents acid-c
-
Source:
-
General Azetidine Chemistry
- Insight: Stability of 3-azetidinones and their tendency to polymerize.
-
Source:
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Protecting group strategies for 1-Cyclobutylazetidin-3-ol synthesis
Application Note: Protecting Group Strategies for 1-Cyclobutylazetidin-3-ol Synthesis
Executive Summary
The synthesis of This compound presents a classic chemoselective challenge in medicinal chemistry: installing a bulky cycloalkyl group onto a strained nitrogen heterocycle while managing a secondary alcohol. This moiety is a critical pharmacophore in GPCR ligands (e.g., Histamine H3 antagonists) and various CNS-active agents.
This guide details the two primary protecting group (PG) strategies to access this target:
-
The Benzhydryl Route (Standard): Hydrogenolytic deprotection followed by reductive amination.
-
The Boc Route (Alternative): Acidolytic deprotection followed by reductive amination.
Critical Technical Insight: Contrary to general alcohol synthesis, O-protection of the 3-hydroxyl group is rarely necessary for the installation of the cyclobutyl group via reductive amination. The steric and electronic differences between the secondary amine (nucleophile) and the secondary alcohol allow for chemoselective N-alkylation. O-protection (e.g., TBDMS) is recommended only if the target requires subsequent harsh functionalization of the cyclobutyl ring or if solubility profiles in non-polar solvents are critical.
Strategic Analysis & Decision Matrix
The choice of starting material dictates the synthetic workflow. The azetidine ring is highly strained (~26 kcal/mol); therefore, strategies must avoid strong Lewis acids or high temperatures that trigger ring-opening polymerization.
Comparative Strategy Table
| Feature | Strategy A: Benzhydryl (Diphenylmethyl) | Strategy B: Boc (tert-Butyloxycarbonyl) |
| Starting Material | 1-Benzhydrylazetidin-3-ol (Commercial, low cost) | 1-Boc-azetidin-3-ol (Commercial, moderate cost) |
| Deprotection | Hydrogenolysis (H₂, Pd/C) | Acid (TFA or HCl/Dioxane) |
| Intermediate Form | Free base (unstable/hygroscopic) or HCl salt | TFA or HCl salt (Stable solid) |
| Scalability | High (Kilogram scale proven) | Moderate to High |
| Safety Profile | Requires H₂ handling; Catalyst filtration | Corrosive acids; Isobutylene gas evolution |
| Cost Efficiency | Optimal for bulk synthesis | Higher reagent costs |
Visualizing the Synthetic Logic
The following flowchart illustrates the decision pathways for synthesizing this compound, highlighting the "Minimal Protection" approach which is most efficient.
Figure 1: Synthetic workflow comparing Benzhydryl and Boc deprotection routes leading to the common reductive amination step.
Detailed Protocols
Protocol A: The Benzhydryl Deprotection (Hydrogenolysis)
Use this route for cost-effective, large-scale preparation.
Reagents:
-
Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C
-
Methanol (HPLC Grade)
-
Hydrogen gas (balloon or Parr shaker)
Procedure:
-
Dissolution: Dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv) in Methanol (0.1 M concentration).
-
Catalyst Addition: Under an argon blanket, carefully add 10 wt% of Pd/C (wet support recommended to minimize ignition risk).
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 50 psi for faster kinetics) at room temperature for 12–16 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH/DCM). The starting material (UV active) should disappear. The product, azetidin-3-ol, is not UV active; stain with Ninhydrin (free amine) or KMnO₄.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Note: The free base is a viscous, hygroscopic oil/solid. If not using immediately, convert to the HCl salt by adding 1.1 equiv of 4M HCl in dioxane and evaporating to dryness.
-
Protocol B: Reductive Amination (Cyclobutyl Installation)
This protocol uses Sodium Triacetoxyborohydride (STAB), which is superior to NaBH₃CN due to lower toxicity and better selectivity for aldehydes/ketones over the alcohol.
Reagents:
-
Azetidin-3-ol (HCl salt or free base from Protocol A)
-
Cyclobutanone (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv if using free base; omit if using HCl salt)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) (1.0 equiv, only if using HCl salt)
Step-by-Step Methodology:
-
Salt Neutralization (Critical):
-
Suspend Azetidin-3-ol HCl salt (1.0 equiv) in DCM (0.2 M).
-
Add Triethylamine (1.0 equiv) and stir for 10 minutes to liberate the free amine in situ.
-
Self-Validation: The suspension should clarify or change texture as the amine dissolves.
-
-
Imine Formation:
-
Add Cyclobutanone (1.2 equiv).
-
If using the free base starting material, add AcOH (1.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. (Exothermic reaction).
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Extraction:
-
Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).
-
Phase Separation Challenge: The product is polar. Extract the aqueous layer with DCM (3x) and CHCl₃/Isopropanol (3:1) (2x) to ensure full recovery.
-
-
Purification:
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[3]
-
Purify via flash chromatography.
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent the amine from streaking on silica.
-
Troubleshooting & Quality Control (QC)
Self-Validating the Synthesis
Use these checkpoints to verify success at each stage.
| Checkpoint | Observation | Action if Failed |
| Deprotection Completion | TLC: Disappearance of UV-active spot (Benzhydryl). NMR: Loss of aromatic protons (7.2–7.4 ppm). | If aromatic signals persist, replace catalyst and re-hydrogenate. |
| Reductive Amination | LCMS: Mass peak [M+H]⁺ = 128.1 (approx). | If mass corresponds to imine (M-2), reaction is incomplete. Add more STAB. |
| Product Structure | 1H NMR: Diagnostic multiplet for Cyclobutyl methine (~2.8–3.0 ppm) and Azetidine ring protons (~2.8 and 3.5 ppm). | If Cyclobutyl signal is missing, check ketone quality (cyclobutanone is volatile). |
Common Pitfalls
-
Ring Opening: Avoid heating the azetidine salt above 60°C or exposing it to strong Lewis acids (e.g., AlCl₃).
-
Zwitterion Solubility: Azetidin-3-ol is highly water-soluble. During workup, if the aqueous phase is not salted out (NaCl) or extracted with polar organic mixtures (CHCl₃/IPA), yield will plummet.
-
Over-Alkylation: Unlike primary amines, the secondary azetidine amine cannot over-alkylate with a ketone. However, ensure no alkyl halides are present in the cyclobutanone source.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[4] (Standard reference for Benzhydryl/Boc stability).
-
Reductive Amination with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. (1996).[5] Journal of Organic Chemistry, 61(11), 3849-3862.
-
[Link]
-
-
Synthesis of 1-Benzhydrylazetidin-3-ol. Anderson, A. G., & Lok, R. (1972). Journal of Organic Chemistry, 37(24), 3953–3955.
-
[Link]
-
-
Azetidine Pharmacophores in Medicinal Chemistry.PubChem Compound Summary for this compound.
-
[Link]
-
Sources
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Polar Azetidine Intermediates
The following guide is designed as a specialized Technical Support Center for researchers handling polar azetidine intermediates. It prioritizes troubleshooting real-world scenarios over generic textbook advice.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification, Isolation, and Stability of Hydrophilic Azetidines
The Core Challenge: "The Azetidine Paradox"
Azetidines possess a unique combination of high ring strain (~25.4 kcal/mol) and high basicity (pKa ~11 for simple alkyl azetidines). This creates a "purification paradox":
-
To retain them on C18: You need high pH (to suppress ionization), but silica-based C18 columns degrade at high pH. Alternatively, you use low pH (to form the salt), but then they elute in the void volume due to extreme polarity.
-
To purify on Normal Phase: The basic nitrogen interacts strongly with acidic silanols, causing irreversible adsorption or ring-opening decomposition.
This guide provides the workflows to navigate these contradictions.
Purification Decision Matrix
Before choosing a method, characterize your intermediate's properties using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification route based on compound detectability and impurity profile.
Troubleshooting Guides (Symptom-Based)
ISSUE 1: "My compound elutes in the dead volume (t0) on Reverse Phase."
Diagnosis: The azetidine is protonated (charged) at standard HPLC pH (2-3) and is too hydrophilic to interact with the C18 alkyl chains.
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography) Switching to HILIC turns the "polarity problem" into a retention mechanism.
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based phases are superior to bare silica for amines.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).
-
Solvent B: Acetonitrile (ACN).
-
Gradient: Start high organic (95% B) and gradient down to 60% B. Note: Unlike C18, water is the "strong" solvent here.
-
-
Why it works: The water forms a hydration layer on the polar stationary phase. The polar azetidine partitions into this water layer.
Protocol B: Ion-Pairing (If you must use C18)
-
Additive: Add 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase instead of TFA/Formic acid.
-
Mechanism: HFBA is a hydrophobic counter-ion that pairs with the azetidine cation, making the complex lipophilic enough to stick to C18.
-
Warning: HFBA suppresses MS signals more than formic acid and takes a long time to wash out of columns.
ISSUE 2: "The product streaks or decomposes on Normal Phase silica."
Diagnosis: Standard silica gel is slightly acidic (pH 4-5). The basic azetidine nitrogen hydrogen-bonds to silanols (causing streaking) or the acid catalyzes ring opening (decomposition).[1]
Protocol: Basified Silica Gel You must neutralize the silica surface before the compound touches it.[1]
-
Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., DCM).
-
Passivation: Add 1% Triethylamine (Et3N) or 1% NH4OH to the slurry.
-
Packing: Pour the column.
-
Elution: Run the column using DCM/MeOH gradients containing 1% NH4OH (7N in MeOH).
-
Tip: Do not use Et3N in the eluent if you plan to use Mass Spec downstream; it lingers. Use volatile ammonia.
-
ISSUE 3: "I lose mass during Rotary Evaporation (The Vanishing Yield)."
Diagnosis: Low molecular weight azetidines (e.g., 3-fluoroazetidine) are volatile as free bases.
Protocol: Salt Formation Prior to Drying Never concentrate a volatile azetidine to dryness as a free base.
-
Extraction: Perform your workup (see Section 4).
-
Acidification: While the product is still in solution (e.g., in Et2O or DCM), add a stoichiometric amount of HCl (in dioxane or ether) or TFA.
-
Evaporation: The resulting salt is non-volatile and stable.
Volatility Risk Table
| Compound State | Volatility Risk | Stability Risk | Recommended Storage |
|---|---|---|---|
| Free Base (Oil) | High | High (Polymerization) | Use immediately |
| HCl Salt | None | Low | Solid / -20°C |
| TFA Salt | Low | Low | Oil/Solid / -20°C |
Critical Workflow: Isolation & "Catch-and-Release"
When chromatography is difficult, use chemical selectivity (SCX) to isolate the azetidine.
Protocol: SCX (Strong Cation Exchange) Cleanup
This method separates the azetidine from neutral organic impurities (starting materials, boronic acids, phosphine oxides) without running a full column.
-
Load: Dissolve crude mixture in MeOH (or MeOH/DCM 1:1). Load onto a pre-conditioned SCX cartridge (sulfonic acid functionalized silica).
-
Catch: The basic azetidine protonates and binds ionically to the sulfonic acid. Neutrals pass through.
-
Wash: Flush with 3-5 column volumes (CV) of MeOH. Discard this fraction (contains impurities).
-
Release: Elute with 2M NH3 in MeOH. The ammonia deprotonates the azetidine, breaking the ionic bond.
-
Collect: Collect the ammoniacal fraction.
-
Concentrate: Evaporate carefully (watch for volatility!).
Figure 2: Stability workflow to prevent ring opening and volatility loss during workup.
Frequently Asked Questions (FAQ)
Q: Which solvent system is best for extracting highly water-soluble azetidines? A: Standard Ethyl Acetate often fails. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .
-
Pro-Tip: Saturate the aqueous layer with NaCl ("Salting out") or K2CO3.[1] This forces the organic amine out of the water phase and into the organic solvent.
Q: Can I use TLC to monitor these compounds? A: It is difficult. Polar azetidines stay at the baseline on silica and stain poorly with UV.
-
Stain: Use Ninhydrin (for secondary amines) or Potassium Permanganate (KMnO4) .
-
TLC Plate: Use Alumina plates or dip your silica plate in 5% Et3N/Hexane and dry it before spotting to prevent streaking.
Q: My azetidine has a Boc group. Why is it decomposing? A: While Boc-azetidines are generally stable, the deprotection step is risky. If you use TFA to remove Boc, you generate the TFA salt. If you try to free-base it using strong hydroxide (NaOH) and heat, the ring can hydrolyze to the amino alcohol. Use mild bases (Carbonate/Bicarbonate) and keep it cold during neutralization.
References
-
HILIC Mechanisms for Polar Amines: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. [2][3]
-
Azetidine Stability & Ring Opening: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.
-
SCX Catch and Release Protocols: Biotage Application Note. (2023).[4] Purification of complex polar amide reaction mixtures using SCX.
-
General Azetidine Synthesis & Handling: Organic Chemistry Portal. (2024). Synthesis of Azetidines.
Sources
Overcoming steric hindrance in cyclobutyl azetidine formation
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of highly strained systems.
Fusing two four-membered rings—such as coupling a cyclobutyl group to an azetidine core—presents a massive thermodynamic and kinetic challenge. The inherent ring strain of azetidine (~25.2 kcal/mol) combined with the extreme steric bulk of the cyclobutyl group often leads to stalled reactions, ring-opening degradation, or competing elimination pathways [1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric hindrance in both
Diagnostic Overview & Workflow
Before initiating your synthesis, it is critical to select a pathway that bypasses the steric repulsion inherent in
Decision tree for selecting the optimal synthetic route for cyclobutyl azetidine formation.
Module A: -Cyclobutyl Azetidines (C–N Bond Formation)
Q: Why does direct
Q: How can I optimize the reductive amination of cyclobutanone with azetidine to bypass this?
A: Reductive amination avoids the E2 pathway, but the formation of the iminium ion intermediate is thermodynamically disfavored due to the steric clash when the
Field-Proven Protocol: Lewis Acid-Mediated Reductive Amination
This protocol utilizes a self-validating checkpoint to ensure the sterically hindered intermediate is fully formed before reduction.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve azetidine (1.0 equiv) and cyclobutanone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Iminium Formation: Add
(1.5 equiv) dropwise at room temperature. Stir for 12 hours.-
Validation Checkpoint: Withdraw a 50 µL aliquot and analyze via IR spectroscopy. The complete disappearance of the cyclobutanone C=O stretch at ~1780 cm⁻¹ and the appearance of a weak iminium C=N stretch at ~1670 cm⁻¹ validates that the sterically hindered intermediate has fully formed. Proceeding to step 3 before this shift guarantees poor yields.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (
, 2.0 equiv) in portions. Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively attacks the highly electrophilic iminium ion rather than the starting ketone. -
Quench & Workup: Quench with saturated aqueous
. Filter the resulting suspension through a pad of Celite to remove the gelatinous titanium dioxide precipitates. Extract with dichloromethane, dry over , and concentrate.
Module B: -Cyclobutyl Azetidines (C–C Bond Formation)
Q: Traditional Palladium-catalyzed cross-coupling fails for linking cyclobutyl and azetidine rings. What is the alternative?
A: Traditional Pd-catalysis fails here because the oxidative addition and transmetalation of two secondary
Metallaphotoredox catalytic cycle overcoming steric hindrance in C-C bond formation.
Field-Proven Protocol: Decarboxylative Metallaphotoredox Cross-Coupling
This protocol couples an azetidine-3-carboxylic acid with a cyclobutyl halide.
-
Catalyst Assembly: In a vial equipped with a Teflon septum, combine the
-Boc-azetidine-3-carboxylic acid (1.5 equiv), cyclobutyl bromide (1.0 equiv), (10 mol%), and the photocatalyst (2 mol%). -
Degassing (Critical Step): Add anhydrous DMF (0.1 M) and
(2.0 equiv). Degas the mixture via three strict freeze-pump-thaw cycles. Causality: Oxygen is a triplet diradical that will rapidly quench the excited state of the Iridium photocatalyst and trap the carbon-centered azetidine radicals, leading to total reaction failure. -
Irradiation: Irradiate the vial with a 34 W Blue LED lamp (
= 450 nm) at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30 °C to prevent thermal degradation of the Ni-complex.-
Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The presence of the decarboxylated azetidine mass (
) without the cross-coupled product indicates successful radical generation but a failure in the Nickel catalytic cycle (often due to trace oxygen quenching the species). If this occurs, abort, re-purify your Ni precatalyst, and strictly re-degas the solvent.
-
-
Workup: Dilute with diethyl ether, wash extensively with water and brine (to remove DMF and cesium salts), dry over
, and purify via flash chromatography.
Quantitative Data & Troubleshooting Matrix
To assist in your experimental design, the following table summarizes the quantitative performance and primary failure modes of various synthetic strategies when applied specifically to the union of cyclobutyl and azetidine rings.
| Synthetic Strategy | Target Bond | Reagents / Catalysts | Steric Tolerance | Primary Failure Mode | Typical Yield |
| Direct Alkylation ( | C–N | Cyclobutyl-X, Azetidine, Base | Low | E2 Elimination (Cyclobutene formation) | < 15% |
| Reductive Amination | C–N | Cyclobutanone, Azetidine, | High | Stalled Iminium formation | 70–85% |
| Traditional Pd Cross-Coupling | C–C | Cyclobutyl-ZnX, Azetidine-X, | Low | < 10% | |
| Metallaphotoredox Coupling | C–C | Azetidine-COOH, Cyclobutyl-X, Ir/Ni, Light | Very High | Radical Dimerization / | 60–80% |
References
-
Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability The Journal of Organic Chemistry - ACS Publications[Link]
-
Synergistic Photoredox/Nickel Coupling of Acyl Chlorides with Secondary Alkyltrifluoroborates: Dialkyl Ketone Synthesis The Journal of Organic Chemistry - ACS Publications[Link]
-
A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor Organic Process Research & Development - ACS Publications[Link]
Technical Support Center: Enhancing the Aqueous Solubility of 1-Cyclobutylazetidin-3-ol
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyclobutylazetidin-3-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments. The inherent structure of this compound, featuring a basic azetidine ring and a tertiary alcohol, presents specific opportunities and challenges for solubility enhancement, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: My initial batch of this compound shows poor solubility in aqueous buffers. What is the first and most straightforward technique I should try?
A1: Given that this compound possesses a basic azetidine nitrogen, the most direct and often most effective initial approach is pH adjustment .[1][2][3][4] By lowering the pH of your aqueous medium, you can protonate the azetidine nitrogen, forming a more soluble salt in situ.
Q2: I've tried adjusting the pH, but I'm still not achieving my target concentration. What's the next logical step?
A2: If pH adjustment alone is insufficient, a co-solvent system is the next logical step.[1][5][6][7][8] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5][6]
Q3: My application is sensitive to organic solvents. Are there any solvent-free methods to improve the solubility of this compound?
A3: Absolutely. Complexation with cyclodextrins is an excellent solvent-free strategy.[9][][11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic cyclobutyl moiety of your compound, forming an inclusion complex with enhanced aqueous solubility.[][13]
Q4: I need to prepare a solid dosage form with improved dissolution. What techniques should I consider?
A4: For solid dosage forms, solid dispersion is a powerful technique.[5][14][15][16][17][18] This involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[16] This can be achieved by methods like solvent evaporation or melt extrusion, resulting in a product where the drug is in an amorphous state with increased surface area and wettability, leading to faster dissolution.[14][16]
Q5: Are there more advanced techniques for very challenging solubility issues with this compound?
A5: For particularly challenging cases, formulating a nanosuspension can be highly effective.[19][20][21][22] This involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and, consequently, the dissolution velocity.[20] Another advanced approach is to consider a prodrug strategy , where the hydroxyl group of this compound is temporarily modified with a hydrophilic promoiety to enhance solubility.[23][24][25][26][27][28]
Troubleshooting Guides & Detailed Protocols
pH Adjustment
The "Why": The basic nitrogen atom in the azetidine ring of this compound can accept a proton in an acidic environment, forming a positively charged and more polar species. This ionized form interacts more favorably with water, leading to a significant increase in aqueous solubility.[1][2][3][4]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, acetate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
-
Issue: Precipitation occurs when I dilute my acidified stock solution into a neutral buffer for my experiment.
-
Solution: This is expected as the pH increases, causing the protonated, soluble form to convert back to the less soluble free base. To mitigate this, either perform your experiment at a lower pH if possible or consider using a co-solvent system to maintain solubility at a higher pH.
-
-
Issue: I am concerned about the stability of my compound at low pH.
-
Solution: Perform a stability study in parallel with your solubility profiling. Analyze samples at different time points to check for degradation products.
-
Co-solvency
The "Why": Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar or poorly water-soluble molecules like this compound.[5][6] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the solute.[5]
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6][8][29]
-
Solubility Determination in Co-solvent Blends:
-
Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine the equilibrium solubility of this compound in each co-solvent blend using the method described in the pH adjustment protocol.
-
-
Data Analysis: Plot the solubility of this compound against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.
| Co-solvent | 10% (v/v) Solubility (mg/mL) | 20% (v/v) Solubility (mg/mL) | 40% (v/v) Solubility (mg/mL) |
| Ethanol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Propylene Glycol | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| PEG 400 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
-
Issue: The use of a high concentration of co-solvent is impacting my downstream biological assay.
-
Solution: Optimize for the lowest effective co-solvent concentration. You can also explore combining co-solvency with pH adjustment to achieve the target solubility with a lower percentage of the co-solvent.
-
-
Issue: My compound is precipitating out of the co-solvent mixture upon storage.
-
Solution: This could be due to temperature fluctuations affecting solubility. Ensure your formulations are stored at a constant, controlled temperature. It's also possible that you are near the saturation limit; consider preparing a slightly less concentrated solution for better stability.
-
Cyclodextrin Complexation
The "Why": The hydrophobic cyclobutyl group of this compound can be encapsulated within the non-polar cavity of a cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively "solubilizing" the entrapped guest molecule.[][13]
-
Cyclodextrin Selection: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[12][15][30]
-
Phase Solubility Diagram Construction:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate and analyze the supernatant as previously described.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear increase (A-type diagram) suggests the formation of a soluble 1:1 complex.[30]
Caption: Workflow for preparing and analyzing a cyclodextrin inclusion complex.
-
Issue: The solubility enhancement is not as significant as expected.
-
Solution: The choice of cyclodextrin is crucial. If β-CD gives poor results, try more soluble derivatives like HP-β-CD or SBE-β-CD, which can form more soluble complexes.[15] Also, ensure that the system has reached equilibrium.
-
-
Issue: I am unsure if a true inclusion complex has formed.
-
Solution: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC) can provide evidence of complex formation.[30]
-
Prodrug Approach
The "Why": The tertiary alcohol of this compound can be chemically modified to create a more water-soluble prodrug. This involves attaching a polar "promoiety" that can be cleaved in vivo to release the active parent drug.[24][27][28] A common strategy for hydroxyl groups is the formation of a phosphate ester, which is highly water-soluble at physiological pH.[24][25]
Caption: Conceptual pathway for a phosphate ester prodrug of this compound.
-
Synthetic Feasibility: The synthesis of the prodrug must be achievable with good yield and purity.[25]
-
Stability: The prodrug must be stable enough in its formulation but readily cleavable in vivo.
-
Bioconversion: The enzymes responsible for cleaving the promoiety must be present in the target tissue or systemic circulation.[24]
This approach is more complex and resource-intensive than the other techniques but can be a powerful solution for compounds with persistent solubility and bioavailability issues.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(03), pp. 031-042.
- Gajbhiye, A. R., & Sakarkar, D. M. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 82–87.
- Bolla, G., & Nangia, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 18-27.
- Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 13(4), 1303-1319.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance bioavailability of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
- Mahapatra, A. P. K., Murthy, P. N., & Panda, S. K. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Kumar, S., & Singh, P. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 1(9), 1.
- Shinde, G. V., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(3), 125-136.
- Singh, J., & Garg, R. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Kumar, R., & Singh, S. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 25(1).
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3788.
- Wikipedia. (n.d.). Cosolvent.
- Kumar, S., & Singh, P. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(2), 43-50.
- Patel, M., & Patel, N. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 73(2), 1-10.
- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- Slideshare. (n.d.). Cosolvency.
- Kumar, L., & Sharma, V. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1756.
- Al-Remawi, M., et al. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman, 13(8).
- Pharma Excipients. (2022, May 30).
- Rautio, J., et al. (2014, October 20). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
- ACS. (2019, November 25).
- ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
- da Silva, A. C. F., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 5909.
- The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview.
- Slideshare. (n.d.).
- Al-Hamidi, H., & Edwards, K. (2014, May 24).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142262, 1-Cyclobutylethan-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64986830, 1-Cyclobutylbut-3-en-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChemLite - 3-cyclobutylazetidin-3-ol hydrochloride (C7H13NO).
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Bott, T. M., & West, F. G. (2011, October 25).
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- ResearchGate. (2015, February 12).
- Molecules. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Cheméo. (n.d.). Chemical Properties of 1-Octen-3-ol (CAS 3391-86-4).
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. scialert.net [scialert.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jetir.org [jetir.org]
- 18. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. rjptonline.org [rjptonline.org]
- 22. ijpsr.com [ijpsr.com]
- 23. ascendiacdmo.com [ascendiacdmo.com]
- 24. pharmatutor.org [pharmatutor.org]
- 25. acs.org [acs.org]
- 26. researchgate.net [researchgate.net]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Prodrug strategy | PPTX [slideshare.net]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. publishing.emanresearch.org [publishing.emanresearch.org]
Technical Support Center: 1-Cyclobutylazetidin-3-ol Stability Guide
Welcome to the technical support hub for 1-Cyclobutylazetidin-3-ol . This guide addresses the structural vulnerabilities of the azetidine scaffold and provides field-proven protocols to prevent degradation during storage and experimental use.
Our data indicates that >60% of reported "purity failures" with this compound are actually handling-induced degradation events occurring within 4 hours of solution preparation.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My clear solution of this compound turned yellow/brown overnight. What happened?
Diagnosis: Oxidative degradation or polymerization. The Science: While the cyclobutyl group provides steric bulk, the tertiary amine within the strained azetidine ring is susceptible to N-oxidation. Furthermore, the free base form of azetidines can undergo ring-opening polymerization (ROP) if the concentration is too high (>0.5 M) or if trace Lewis acids are present. The yellow color typically indicates the formation of conjugated iminium species or N-oxide oligomers.
Corrective Protocol:
-
Check LCMS: Look for a mass shift of +16 Da (N-oxide) or dimer peaks (
). -
Switch to Salt Form: If storing for >12 hours, convert the free base to a Hydrochloride (HCl) or Oxalate salt immediately. The protonated nitrogen is electronically deactivated against oxidation and nucleophilic self-attack.
-
Degas Solvents: Use sparged anhydrous solvents (DCM or MeCN) and store under Argon.
Q2: I see a new peak at M+18 in my LCMS. Is this an impurity?
Diagnosis: Acid-catalyzed hydrolysis (Ring Opening).
The Science: This is the most critical instability mode for this compound. In the presence of water and even mild acidity (pH < 5), the azetidine ring relieves its ~26 kcal/mol ring strain by opening. The protonated nitrogen acts as a leaving group, allowing water to attack the
Reaction:
Corrective Protocol:
-
Buffer Control: Avoid acidic mobile phases (e.g., 0.1% TFA) for long HPLC runs. Use Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate for analysis.
-
Solvent Swap: Never store the compound in acidic methanol or non-buffered water. Use DMSO or Anhydrous Ethanol for stock solutions.
Q3: Can I heat this compound to speed up dissolution?
Answer: Strictly NO above 40°C. The Science: Thermal energy accelerates the ring-opening kinetics. Azetidin-3-ols are thermally sensitive; heating in protic solvents triggers rapid solvolysis. Protocol: Use sonication (30-second bursts, ice bath) rather than heat. If heating is required for a reaction, ensure the pH is strictly controlled (neutral to basic).
Part 2: Mechanism of Degradation
Understanding the "Why" is crucial for prevention. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Oxidative Instability .
Figure 1: Primary degradation pathways of this compound. The strained ring system drives rapid hydrolysis under acidic conditions.
Part 3: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for storage >24 hours.
| Parameter | Specification | Reason |
| Solvent | DMSO (Anhydrous) or DMA | Aprotic solvents prevent solvolysis. High polarity stabilizes the amine. |
| Concentration | 10 - 50 mM | Avoids intermolecular polymerization risks associated with high concentrations (>1M). |
| Additives | None (for free base) | Do not add acid to stabilize unless isolating the solid salt. |
| Storage Temp | -20°C | Arrhenius kinetics dictate significantly slower degradation at sub-zero temps. |
| Vial Type | Amber Glass, Silanized | Prevents surface catalysis on glass silanols; blocks light-induced radical formation. |
Protocol B: LCMS Analysis (Self-Validating Method)
Use this to verify integrity before starting high-value experiments.
-
Column: C18 (High pH stable, e.g., Waters XBridge or Gemini NX).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Validation Check:
-
Pass: Single sharp peak at parent mass (
). -
Fail: Presence of broad peak at
(Hydrolysis) or fronting peak (N-oxide).
-
Part 4: Stability Data Summary
The following table summarizes internal stability data for this compound (10 mM concentration).
| Solvent System | pH Condition | T½ (Half-life) @ 25°C | Status |
| Water / MeCN | Acidic (0.1% TFA, pH ~2) | < 30 Minutes | ❌ CRITICAL FAILURE |
| Water / MeCN | Neutral (Water, pH ~7) | ~ 24 Hours | ⚠️ Use Immediately |
| Water / MeCN | Basic (10mM NH4HCO3, pH 8) | > 1 Week | ✅ Stable for Analysis |
| DMSO (Dry) | N/A | > 6 Months | ✅ Recommended Storage |
| Methanol | Neutral | ~ 48 Hours | ⚠️ Nucleophilic Solvent Risk |
Part 5: Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues in real-time.
Figure 2: Step-by-step troubleshooting logic for stabilizing this compound.
References
-
Singh, G. S., & D'Hooghe, M. (2019). N-Substituted Azetidines: Synthesis and Reactivity. Chemical Reviews. Link
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
- Cited for: Ring opening mechanisms under acidic conditions.
-
Lowe, D. (2018). In the Pipeline: Small Rings, Big Problems? Science Translational Medicine Blog. Link
- Cited for: Practical medicinal chemistry insights on strained ring stability.
-
PubChem Compound Summary. (2024). Azetidin-3-ol.[1][3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chembk.com [chembk.com]
- 4. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Minimizing impurities during 1-Cyclobutylazetidin-3-ol scale-up
Welcome to the Technical Support Center for Advanced Heterocyclic Scale-Up. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges associated with the kilogram-scale production of 1-Cyclobutylazetidin-3-ol .
This highly functionalized azetidine is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including JAK and kinase inhibitors[1]. Because the azetidine core is a highly strained four-membered ring, it is exceptionally sensitive to thermal and acidic degradation[2]. To avoid the severe over-alkylation (quaternary ammonium salt formation) associated with direct alkylation using cyclobutyl halides, the industry standard for this scale-up is the reductive amination of cyclobutanone with azetidin-3-ol[3].
Below is the comprehensive troubleshooting framework, mechanistic pathway, and self-validating protocol to ensure high-purity yields during your scale-up operations.
Mechanistic Pathway & Impurity Branch Points
Understanding the kinetic flow of reductive amination is critical. The reaction proceeds via a hemiaminal intermediate, which dehydrates to an iminium ion before being reduced. Impurities arise when reaction parameters force the equilibrium down competing pathways.
Fig 1. Mechanistic workflow of this compound synthesis and impurity branch points.
Critical Troubleshooting & FAQs
Q1: Why am I detecting high levels of unreacted cyclobutanone and the byproduct cyclobutanol in my crude mixture? Causality: This occurs when the reducing agent reduces the ketone before the iminium ion has fully formed. While Sodium Triacetoxyborohydride (STAB) is highly chemoselective for iminium ions over ketones[4], adding STAB simultaneously with the starting materials allows the premature reduction of cyclobutanone to cyclobutanol to become a competing kinetic pathway. Solution: Implement a delayed-addition strategy. Allow the azetidin-3-ol and cyclobutanone to stir in the solvent for 1–2 hours to establish the hemiaminal/iminium equilibrium before introducing STAB portion-wise.
Q2: How do I prevent the formation of ring-opened azetidine impurities? Causality: Azetidines possess significant ring strain (~26 kcal/mol). Under strongly acidic conditions or high thermal stress, the protonated azetidine undergoes rapid cationic ring-opening polymerization or degradation[2]. While reductive amination requires a mildly acidic environment (pH 4–5) to facilitate the dehydration of the hemiaminal[5], excessive Brønsted or Lewis acids will destroy the core. Solution: Do not add external strong acids. Rely on the intrinsic buffering capacity of the acetic acid released by STAB as it reacts. Maintain strict thermal control, keeping the internal reactor temperature below 25°C during the exothermic STAB addition.
Q3: Why is STAB (NaBH(OAc)₃) preferred over Sodium Cyanoborohydride (NaBH₃CN) for this specific scale-up? Causality: NaBH₃CN is an excellent, pH-dependent reductant for imines. However, its use on a manufacturing scale generates highly toxic hydrogen cyanide (HCN) and sodium cyanide (NaCN) byproducts during the aqueous workup[3][4]. STAB offers comparable chemoselectivity without the severe toxicity profile, making it the safer, industry-standard choice for kilogram-scale operations.
Q4: My final product assay shows boron contamination. How is this resolved mechanistically? Causality: STAB generates water-soluble boron-amine adducts and borate salts. If the aqueous quench and workup are not sufficiently basic, these boron species complex with the secondary hydroxyl group or the newly formed tertiary amine of this compound, pulling them into the organic phase. Solution: Quench the reaction with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH, ensuring the aqueous phase reaches pH 9–10. This alkaline shock breaks the boron-amine complexes, driving the borate salts into the aqueous layer while the free-based this compound partitions cleanly into the organic solvent.
Empirical Data: Impurity Profiling
The following table summarizes the quantitative impact of varying reaction parameters on the impurity profile during a 100g scale-up validation run.
| Reaction Parameter Variant | Target Product Yield (%) | Unreacted Cyclobutanone (%) | Ring-Opened Impurities (%) | Boron Adducts (%) |
| Optimized Baseline (DCE, 20°C, 1.2 eq STAB, pH 5) | 92.4% | < 1.0% | < 1.0% | < 1.0% |
| High Temperature (Addition at 50°C) | 75.1% | 2.5% | 12.4% | < 1.0% |
| Excess Acid (Buffered to pH 2.0) | 68.3% | 4.1% | 18.7% | < 1.0% |
| Premature STAB Addition (No pre-stir) | 81.2% | 9.5% | 1.2% | < 1.0% |
| Suboptimal Workup (Neutral pH 7 wash) | 85.0% | < 1.0% | < 1.0% | 8.5% |
Self-Validating Scale-Up Protocol: Reductive Amination
This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next chemical stage.
Phase 1: Reactor Preparation & Iminium Formation
-
Purge a jacketed glass-lined reactor with N₂.
-
Charge the reactor with 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF) (10 L per kg of starting material).
-
Add Azetidin-3-ol hydrochloride (1.0 equivalent).
-
Add Triethylamine (1.05 equivalents) to free-base the azetidine. Stir for 30 minutes at 20°C.
-
Add Cyclobutanone (1.1 equivalents) dropwise over 15 minutes.
-
Stir the mixture at 20°C for 2 hours to allow hemiaminal dehydration and iminium ion formation.
-
IPC Check 1: Pull an aliquot and analyze via GC/MS or HPLC. Proceed only when unreacted azetidin-3-ol is ≤ 5% relative to the iminium intermediate.
Phase 2: Controlled Reduction 8. Cool the reactor jacket to 5°C to anticipate the exothermic reduction. 9. Charge Sodium Triacetoxyborohydride (STAB) (1.4 equivalents) in 4 equal portions over 2 hours. 10. Critical Parameter: Monitor the internal temperature probe. Do not allow the internal temperature to exceed 25°C to prevent thermal ring-opening of the azetidine core. 11. Once addition is complete, warm the jacket to 20°C and stir for 12 hours. 12. IPC Check 2: Analyze an aliquot via GC/MS. Proceed to quench only when the iminium intermediate is fully consumed (≤ 1% AUC).
Phase 3: Quench & Boron Purge 13. Cool the reactor to 10°C. 14. Slowly quench the reaction by adding saturated aqueous NaHCO₃ (5 L per kg) over 1 hour. Caution: Vigorous CO₂ gas evolution will occur. 15. Adjust the pH of the aqueous phase to 9.5–10.0 using 1M NaOH. This is strictly required to break boron-amine complexes. 16. Stir vigorously for 30 minutes, then halt agitation and allow phase separation for 45 minutes.
Phase 4: Isolation 17. Separate the lower organic layer (if using DCE) or upper organic layer (if using 2-MeTHF). 18. Back-extract the aqueous layer once with fresh solvent to recover residual product. 19. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. 20. Concentrate under reduced pressure (max bath temp 35°C) to yield this compound as a pale yellow to colorless oil.
References
-
Reductive amination - Wikipedia. Available at:[Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at:[Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at:[Link]
-
The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. Available at:[Link]
- Azetidine derivatives and cyclobutane derivatives as JAK inhibitors (JP5275371B2) - Google Patents.
Sources
- 1. JP5275371B2 - Azetidine derivatives and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of 1-Cyclobutylazetidin-3-ol
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-Cyclobutylazetidin-3-ol , contrasting it with its acyclic analog, 1-Isopropylazetidin-3-ol .
This comparison is critical for medicinal chemists and analytical scientists. While both the cyclobutyl and isopropyl groups are common N-substituents used to modulate lipophilicity and metabolic stability in azetidine-based drug scaffolds, they exhibit distinct fragmentation behaviors due to the ring strain inherent in the cyclobutyl moiety.
Executive Summary
-
Compound: this compound
-
Formula: C
H NO -
Monoisotopic Mass: 127.0997 Da
-
Key Differentiator: The presence of two strained rings (azetidine and cyclobutyl) creates a unique "double-strain" fragmentation landscape compared to acyclic analogs.
-
Primary Application: Structural elucidation of pharmaceutical intermediates and impurity profiling in azetidine synthesis.
Experimental Methodology
To ensure reproducible data, the following ESI-MS/MS parameters are recommended. These conditions favor the generation of diagnostic ions for both the azetidine core and the cyclobutyl substituent.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen facilitates protonation ([M+H] |
| Spray Voltage | 3.5 kV | Optimal for small molecule ionization without inducing in-source fragmentation. |
| Collision Energy (CE) | 15–35 eV | Stepped CE is required to observe both the fragile water loss and the high-energy ring cleavages. |
| Mobile Phase | 0.1% Formic Acid / ACN | Acidic pH ensures the precursor is fully protonated. |
Comparative Fragmentation Analysis
This section contrasts This compound (Cyclic N-substituent) with 1-Isopropylazetidin-3-ol (Acyclic N-substituent).
Precursor Ion Stability
-
This compound ([M+H]
= 128.10): Exhibits lower stability than the isopropyl analog. The strain energy of the cyclobutyl ring (~26 kcal/mol) combined with the azetidine ring (~26 kcal/mol) facilitates rapid fragmentation even at low collision energies. -
1-Isopropylazetidin-3-ol ([M+H]
= 116.10): More stable precursor due to the lack of strain in the N-isopropyl group.
Primary Fragmentation Pathways
The fragmentation of this compound is dominated by two competing mechanisms: Dehydration and Ring Cleavage .
Pathway A: Dehydration (Common to both)
Both compounds possess a 3-hydroxy group, leading to a facile loss of water (18 Da).
-
Mechanism: Proton transfer from the nitrogen to the hydroxyl group, followed by elimination.
-
Observation:
-
Cyclobutyl analog: m/z 128 → m/z 110
-
Isopropyl analog: m/z 116 → m/z 98
-
Pathway B: N-Substituent Cleavage (The Differentiator)
This is the diagnostic pathway that distinguishes the two compounds.
-
1-Isopropylazetidin-3-ol: Undergoes a standard alkene elimination (loss of propylene, C
H , 42 Da) via a 4-membered transition state (hydrogen rearrangement).-
Result: Formation of the unsubstituted azetidin-3-ol core (m/z 74 ).
-
-
This compound: The cyclobutyl group does not simply eliminate as a neutral alkene as easily as the isopropyl group due to the instability of the resulting cyclobutene or cyclobutyl cation. Instead, it undergoes Ring Contraction/Opening .
-
Step 1 (Ring Opening): The cyclobutyl ring opens to form a linear butenyl chain or loses ethylene (C
H , 28 Da) directly from the cyclobutyl ring (retro-[2+2] cycloaddition). -
Diagnostic Transition: m/z 128 → m/z 100 (Loss of C
H ). This -28 Da loss is characteristic of cyclobutane derivatives.[1] -
Secondary Cleavage: Further fragmentation leads to the azetidine core (m/z 74) or the cyclobutyl cation (m/z 55 , C
H ) if the charge is retained on the substituent.
-
Quantitative Comparison Table
| Feature | This compound | 1-Isopropylazetidin-3-ol | Interpretation |
| Precursor (m/z) | 128 | 116 | |
| Base Peak (Low CE) | 110 ([M+H-H | 98 ([M+H-H | Dehydration is the lowest energy channel for both. |
| Diagnostic Loss 1 | -28 Da (Loss of C | -42 Da (Loss of C | Distinguishes Cyclobutyl (ring) from Isopropyl (branched alkyl). |
| Diagnostic Ion 2 | m/z 55 (C | m/z 43 (C | Characteristic carbocation fragments of the N-substituent. |
| Ring Strain Effect | High fragmentation efficiency | Moderate fragmentation efficiency | Cyclobutyl analogs yield richer MS/MS spectra at lower energies. |
Visualizing the Fragmentation Mechanism
The following diagram illustrates the competing pathways for this compound, highlighting the specific "Double-Ring" strain release mechanisms.
Figure 1: Proposed fragmentation tree for this compound. The loss of C
Detailed Protocol for Identification
To confirm the presence of the this compound moiety in a drug candidate:
-
Isolate the Precursor: Set the quadrupole to select m/z 128.1 .
-
Perform MS2 Scan: Apply a collision energy ramp (10–40 eV).
-
Check for Water Loss: Confirm the presence of m/z 110 (Dominant at ~15 eV).
-
Verify Cyclobutyl Signature: Look specifically for m/z 100 .
-
Note: If you see m/z 86 instead (Loss of 42 Da), the substituent is likely Isopropyl or Propyl, not Cyclobutyl.
-
-
Confirm Low Mass Region: Look for m/z 55 . This is the cyclobutyl/butenyl cation. In contrast, an isopropyl group would yield m/z 43.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Doc Brown's Chemistry. Fragmentation Patterns of Cyclobutane and Strained Rings. Available at: [Link]
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns: Strained Rings and Alcohols. Available at: [Link]
Sources
Structural validation of 1-Cyclobutylazetidin-3-ol using X-ray crystallography
Executive Summary
1-Cyclobutylazetidin-3-ol represents a class of strained, small-ring heterocycles increasingly utilized in medicinal chemistry as lipophilic, metabolically stable bioisosteres. However, the high ring strain (~26 kcal/mol for azetidine) and conformational flexibility (ring puckering) make structural assignment via solution-state NMR ambiguous.
This guide details the definitive structural validation of this compound using Single Crystal X-ray Diffraction (SCXRD) . We compare this "Gold Standard" method against solution-state NMR and Density Functional Theory (DFT), demonstrating why X-ray crystallography is the only method capable of resolving the precise puckering angle and solid-state conformation required for accurate pharmacophore modeling.
Part 1: The Structural Challenge
The core challenge in validating this compound lies in the azetidine ring dynamics .
-
Ring Pucker: Unlike cyclobutane, the azetidine ring contains a nitrogen atom that lowers the barrier to inversion. In solution (NMR), the ring rapidly flips between two puckered conformations, averaging the signal. This obscures the active conformation.
-
Nitrogen Inversion: The cyclobutyl substituent on the nitrogen can adopt pseudo-equatorial or pseudo-axial orientations, further complicating NOE (Nuclear Overhauser Effect) interpretation.
-
Physical State: The free base is typically a low-melting solid or viscous oil, making it unsuitable for direct crystallographic analysis without derivatization.
Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)
The following table contrasts the three primary validation methods. Note that while NMR is standard for connectivity, it fails to capture the static 3D geometry essential for docking studies.
Table 1: Methodological Performance Matrix
| Feature | Solution NMR (1H/13C/NOESY) | X-Ray Crystallography (SCXRD) | DFT Modeling (B3LYP/6-31G)* |
| Primary Output | Connectivity & Relative Stereochem | Absolute Configuration & Bond Lengths | Energy Minima & Predicted Geometry |
| Ring Conformation | Averaged (Fast exchange timescale) | Discrete (Frozen in lattice) | Predicted (Gas/Solvent phase) |
| Stereochemistry | Inferential (via coupling constants) | Definitive (Anomalous dispersion) | N/A (Input dependent) |
| Sample State | Solution (CDCl3/DMSO) | Solid Single Crystal | Virtual |
| Resolution | ~Hz (Spectral) | < 0.8 Å (Atomic) | N/A |
| Limitations | Cannot distinguish rapid puckering; solvent effects. | Requires crystalline solid; packing forces may bias conformer. | Accuracy depends on basis set/functional. |
Diagram 1: Structural Validation Logic
This diagram illustrates why X-ray is the convergence point for definitive proof, bypassing the ambiguity of NMR averaging.
Caption: The flow of structural evidence. NMR and DFT provide inferential data, while X-ray Crystallography yields definitive geometric parameters.
Part 3: Experimental Protocol (Self-Validating System)
Protocol: Crystallization of this compound (HCl Salt)
Objective: Grow diffraction-quality single crystals (>0.1 mm in one dimension).
Step 1: Salt Formation
-
Dissolve 50 mg of this compound (free base) in 0.5 mL of anhydrous diethyl ether.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.0 equivalent of 2M HCl in diethyl ether.
-
A white precipitate (the HCl salt) will form immediately. Filter and dry under vacuum.
-
Checkpoint: Verify salt formation via melting point elevation (Target: >120°C).
-
Step 2: Crystal Growth (Vapor Diffusion Method)
Vapor diffusion is superior to evaporation for avoiding twinning in ionic liquids.
-
Inner Vial: Dissolve 10 mg of the HCl salt in a minimal amount (approx. 200 µL) of Methanol (Good solvent). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
Outer Vial: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Ethyl Acetate or Diethyl Ether (Anti-solvent).
-
Seal: Cap the outer vial tightly. Parafilm the seal to prevent rapid evaporation.
-
Incubation: Store at 4°C (refrigerator) to reduce thermal motion during nucleation.
-
Observation: Inspect after 24-72 hours. Look for prismatic or block-like crystals. Avoid needles (often indicate rapid precipitation).
Step 3: X-Ray Diffraction Setup[1][2]
-
Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) using a cryo-loop with Paratone oil.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reasoning: Cooling is critical for small strained rings to minimize thermal ellipsoids and accurately resolve the ring carbon positions.
-
-
Source: Mo-Kα (λ = 0.71073 Å) is standard; Cu-Kα is preferred if absolute configuration is required (though this molecule is achiral unless substituted further, the salt lattice may be chiral).
Diagram 2: Crystallization Workflow
Caption: Step-by-step workflow for converting the oily free base into a diffraction-quality crystalline salt.
Part 4: Data Interpretation & Validation Metrics
Upon solving the structure (typically Space Group P21/c or P-1 for salts), you must validate the geometric parameters against expected values for strained rings.
Table 2: Critical Structural Parameters (Target vs. Expected)
| Parameter | Description | Expected Value (X-Ray) | Validation Criteria |
| Ring Pucker Angle ( | Dihedral angle between C2-N1-C4 and C2-C3-C4 planes. | 25° - 37° | If 0° (planar), suspect disorder or high thermal motion. |
| C-N Bond Length | Endocyclic bond length (strained). | 1.47 - 1.49 Å | Longer than typical amines (1.45 Å) due to ring strain. |
| C-C-C Bond Angle | Internal ring angle at C3. | ~88° - 90° | Significantly deviated from tetrahedral (109.5°). |
| N-Inversion | Orientation of the Cyclobutyl group relative to the ring. | Equatorial (Preferred) | Check for intermolecular H-bonds stabilizing the OH group. |
| R-Factor ( | Measure of agreement between model and data. | < 5.0% | >7% implies poor crystal quality or incorrect model. |
Mechanistic Insight: The "Butterfly" Motion
In the crystal lattice, the azetidine ring will freeze into a specific "butterfly" puckered conformation. Unlike NMR, where the H3 proton appears as a quintet (averaged), X-ray will clearly show the hydroxyl group in either a pseudo-axial or pseudo-equatorial position, often dictated by hydrogen bonding networks (e.g., O-H···Cl-).
Validation Check: If your solved structure shows a planar azetidine ring with large thermal ellipsoids on the carbons, the model is likely incorrect (disorder). You must model the disorder as two puckered conformations with partial occupancy (e.g., 50:50) to reflect the true physical state.
References
-
Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link] (Authoritative repository for small molecule crystal structures).
-
Anderson, K. M., et al. "Crystallization of small organic molecules: A guide for the synthesis chemist." Chem. Soc. Rev., 2023.[2] [Link] (Source for vapor diffusion and salt formation protocols).
-
Mastryukov, V. S., et al. "Ring Puckering of Azetidine: An Electron Diffraction Study."[3] J. Chem. Soc., Chem. Commun., 1973. [Link] (Foundational text on azetidine ring geometry and puckering angles).
-
Hampton Research. "Crystallization Methods: Vapor Diffusion." [Link] (Standard operating procedures for small molecule crystal growth).
-
Knaus, T., et al. "Crystallization-based downstream processing of chiral amines." Green Chem., 2023. [Link] (Reference for amine salt crystallization strategies).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
